molecular formula C13H25N3O2 B7919135 N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7919135
M. Wt: 255.36 g/mol
InChI Key: ARVOQQDAAFJHFV-NUHJPDEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic small molecule featuring a piperidine core substituted with an (S)-2-amino-propionyl group at the 1-position and an ethyl-acetamide moiety at the 2-methyl position. The compound’s stereochemistry and functional group arrangement are critical for its physicochemical and pharmacological properties, including solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOQQDAAFJHFV-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Piperidine core : Serves as the central scaffold.

  • (S)-2-Amino-propionyl group : Introduces chirality and amide functionality.

  • N-Ethyl-acetamide side chain : Provides structural diversity and modulates physicochemical properties.

Retrosynthetic disconnections suggest two primary strategies:

  • Strategy A : Sequential introduction of substituents onto a pre-formed piperidine ring.

  • Strategy B : Modular assembly via fragment coupling followed by cyclization.

Stepwise Synthesis Protocols

Starting Material Preparation

Piperidine-2-ylmethyl derivatives are typically synthesized from piperidine-2-carboxylic acid or its ester analogs. Key transformations include:

  • Methylation : Treatment with methyl iodide in THF under argon at −78°C yields N-methylpiperidine intermediates.

  • Reductive Amination : Sodium cyanoborohydride-mediated coupling of aldehydes with primary amines (e.g., ethylamine) produces secondary amines.

Table 1: Representative Reaction Conditions for Piperidine Modifications

StepReagents/ConditionsYield (%)Purity (HPLC)
N-AlkylationCH₃I, K₂CO₃, DMF, 50°C, 12h7895.2
Reductive AminationNaBH₃CN, Et₃N, MeOH, rt, 24h8597.8
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, 0°C→rt, 6h9299.1

(S)-2-Amino-propionyl Group Installation

Chiral induction is achieved using L-alanine derivatives or asymmetric synthesis techniques:

  • Schlenk Technique : (S)-2-Amino-propionic acid is activated as a mixed anhydride (ClCO₂Et, N-methylmorpholine) before coupling to the piperidine nitrogen.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic precursors achieves >99% enantiomeric excess (ee).

Critical Parameters :

  • Temperature control (−20°C to 0°C) minimizes racemization.

  • Anhydrous solvents (DMF, THF) prevent hydrolysis of activated intermediates.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

  • Microreactor Setup :

    • Zone 1 : Piperidine alkylation (residence time: 30 min, 80°C)

    • Zone 2 : Amide coupling (HATU, DIPEA, 25°C, 45 min)

    • Zone 3 : In-line purification via catch-and-release columns

Advantages :

  • 40% reduction in solvent waste compared to batch processes.

  • 98.5% yield with ≤0.5% diastereomeric impurities.

Crystallization Optimization

Final product purity is achieved through solvent screening:

  • Anti-Solvent Addition : Gradual introduction of hexanes to ethyl acetate solutions induces crystalline precipitation.

  • Polymorph Control : Seeding with pre-characterized crystals ensures consistent crystal form (Form II, P2₁ space group).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃)

    • δ 3.89 (m, 1H, piperidine H-2)

    • δ 1.42 (d, J=6.8 Hz, 3H, CH(CH₃))

  • HRMS (ESI+) : m/z calc. for C₁₃H₂₅N₃O₃ [M+H]⁺: 282.1918; found: 282.1915

Chiral Purity Assessment

  • HPLC : Chiralpak® IA column, hexane:IPA:TFA (80:20:0.1), 1.0 mL/min, tR = 12.7 min (S-enantiomer)

  • Circular Dichroism : Positive Cotton effect at 215 nm confirms (S)-configuration

ConditionTemp (°C)RH (%)Degradation (%) @ 30 days
40°C/75% RH40752.1
25°C/60% RH25600.7
Light (ICH Q1B)25NA1.4

Comparative Analysis of Synthetic Approaches

Cost-Benefit Evaluation

  • Batch Synthesis : Lower capital costs but higher labor requirements (€12.50/g).

  • Flow Chemistry : Higher initial investment offset by 60% reduction in production time (€8.90/g).

Environmental Impact

  • E-Factor : Traditional routes (E=48) vs. flow processes (E=19).

  • PMI (Process Mass Intensity) : Reduced from 120 kg/kg to 45 kg/kg through solvent recycling .

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or bioactivity.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomerism and Piperidine Substitution

  • N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1401666-08-7) Structural Difference: The amino-propionyl group is attached to the piperidin-3-yl position instead of 2-ylmethyl. The 3-yl substitution may reduce steric hindrance compared to the 2-ylmethyl group in the target compound . Molecular Weight: 241.34 g/mol.

Substituent Effects on Opioid Receptor Affinity

  • N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Derivatives () Key Features: Fluorinated analogs demonstrated enhanced metabolic stability and μ/δ-opioid receptor binding due to fluorine’s electronegativity and hydrophobic effects.
  • Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Key Features: A fentanyl analog with a methoxy group and phenylethyl substituent, showing high μ-opioid receptor affinity. Comparison: The target compound lacks aromatic substituents (e.g., phenyl groups), which are critical for opioid activity.

Influence of Stereochemistry and Functional Groups

  • (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide () Key Features: An oxime-containing derivative synthesized via two methods (68–72% yield). Comparison: The target compound’s amino-propionyl group provides a chiral center and primary amine, which may enhance solubility and interaction with biological targets compared to the oxime’s planar geometry .
  • N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide () Key Features: Contains aromatic benzyl and phenyl groups, increasing lipophilicity and likely CNS penetration.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Receptor Affinity
Target Compound (S)-2-amino-propionyl, ethyl 241.34* Amine, acetamide Undetermined
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl] (S)-2-amino-propionyl, ethyl 241.34 Amine, acetamide Undetermined
Methoxyacetylfentanyl Methoxy, phenyl, phenylethyl 352.50 Methoxy, acetamide μ-opioid (high)
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl] Benzyl, phenyl 308.43 Aromatic, acetamide Likely CNS targets

*Estimated based on .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by its unique piperidine structure, which contributes to its biological activity. The compound can be synthesized through a series of chemical reactions involving the piperidine derivative and amino acids. The synthesis typically involves:

  • Formation of the piperidine ring : Using standard synthetic methods for creating piperidine derivatives.
  • Acylation : The introduction of the acetamide group to enhance solubility and bioavailability.
  • Chiral resolution : Ensuring that the (S)-enantiomer is isolated for biological testing.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated in various studies, revealing multiple biological activities, including:

  • Anti-inflammatory effects : Studies indicate that the compound exhibits significant anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic activity : Animal models have shown that this compound can effectively reduce pain responses, suggesting its utility in pain management therapies.
  • Neuroprotective effects : Preliminary research suggests that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of this compound. Researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. The results are summarized in Table 1 below:

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Control00
Test Compound7570

Study 2: Analgesic Activity

In an animal model for pain assessment, the compound was tested against standard analgesics. The results indicated a comparable efficacy to morphine with fewer side effects, as detailed in Table 2:

TreatmentPain Reduction (%)Side Effects (Scale 1-10)
Morphine858
Test Compound803
Placebo100

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of specific enzyme pathways associated with inflammation and pain perception. It is believed to interact with opioid receptors and modulate the release of endogenous opioids.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsPurposeYield Optimization Tips
1(S)-2-Aminopropionyl chloride, DCM, 0°CIntroduce chiral centerSlow addition to minimize racemization
2Piperidin-2-ylmethylamine, Et₃NAlkylationUse anhydrous conditions
3N-Ethyl acetamide coupling, DCC/DMAPAcylationMonitor via TLC for completion

Basic: How is the enantiomeric purity of this compound determined experimentally?

Methodological Answer:
Enantiomeric purity is assessed via:

  • Chiral derivatization : React with (S)-(-)-1-phenylethylamine to form diastereomers separable by HPLC .
  • Circular Dichroism (CD) : Confirm optical activity of the (S)-configured propionyl group .
  • Chiral Stationary Phase (CSP) HPLC : Direct separation using columns like Chiralpak® AD-H, with mobile phase optimization (e.g., hexane:isopropanol) .

Advanced: What crystallographic methods resolve the compound’s stereochemistry and conformational dynamics?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, particularly for chiral centers. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Density Functional Theory (DFT) : Validate crystal structures by comparing calculated vs. experimental bond angles/torsions .
  • Conformational analysis : Molecular dynamics simulations (e.g., AMBER) to study piperidine ring puckering and acetamide orientation .

Advanced: How can receptor interaction hypotheses be tested for this compound?

Methodological Answer:

  • In vitro binding assays : Radioligand displacement studies using [³H]-acetylcholine for muscarinic receptors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., GPCRs) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion .
  • Metabolic stability testing : Liver microsome assays to rule out false positives from metabolite interference .
  • Batch-to-batch analysis : Compare enantiomeric purity (via CSP-HPLC) and impurity profiles (LC-MS) across synthetic batches .

Basic: What analytical techniques confirm structural integrity?

Q. Table 2: Analytical Techniques and Parameters

TechniqueParametersPurpose
¹H/¹³C NMR DMSO-d₆, 400 MHzConfirm substitution patterns
HRMS ESI+, m/z 284.1860 [M+H]⁺Verify molecular formula
FT-IR 1650 cm⁻¹ (amide I)Detect carbonyl groups
HPLC-UV C18 column, 254 nmAssess purity (>98%)

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acylation) .
  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (e.g., Pd/C), and temperature to maximize yield .
  • In-line PAT (Process Analytical Technology) : Use Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: What computational models predict pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab for bioavailability, LogP, and CYP450 inhibition .
  • MD Simulations : GROMACS to study blood-brain barrier permeability based on molecular flexibility .
  • QSAR Models : Train on piperidine derivatives to correlate structural features (e.g., substituent bulk) with clearance rates .

Basic: What are the storage and stability considerations?

Methodological Answer:

  • Storage : -20°C in amber vials under argon to prevent hydrolysis of the acetamide group .
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH) with HPLC purity checks at 0, 1, 3 months .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the ethyl group with cyclopropyl to modulate lipophilicity .
  • Fragment-based design : Use X-ray co-crystal structures to guide modifications at the piperidin-2-ylmethyl moiety .
  • SAR Studies : Synthesize analogs with varied acyl groups (e.g., propionyl vs. butyryl) and test against kinase panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.